

# 6-(4-Fluoro-3-methoxyphenyl)picolinic acid synthesis pathway

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## Compound of Interest

Compound Name: 6-(4-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B578579

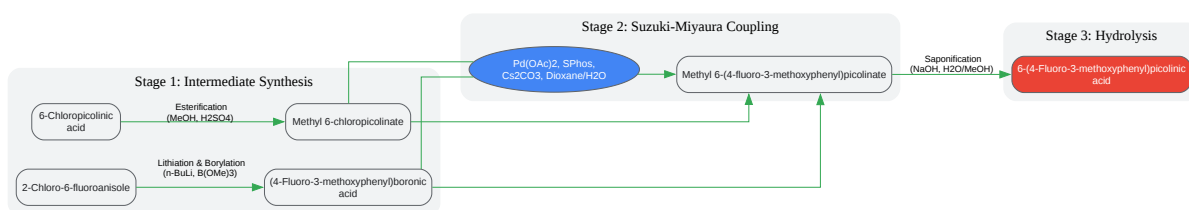
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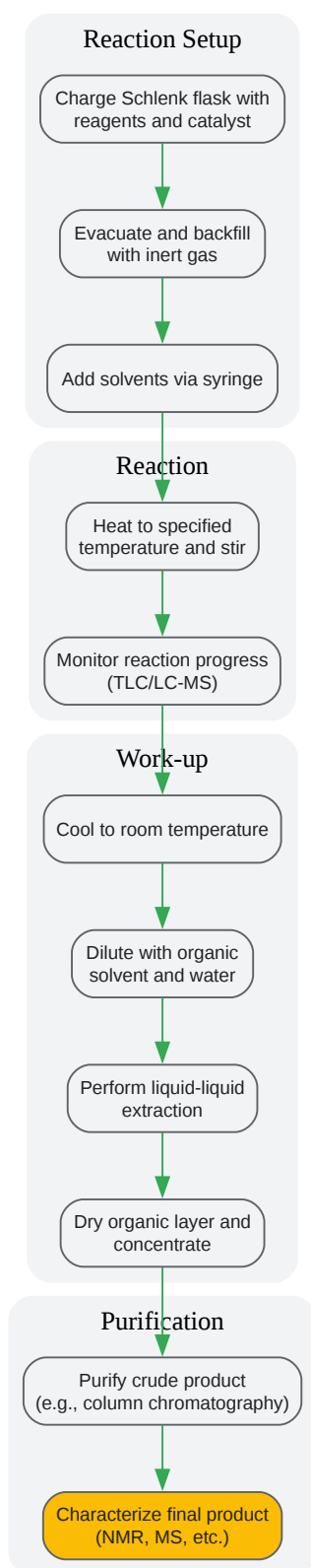
## Overview of the Synthetic Pathway

The synthesis of **6-(4-fluoro-3-methoxyphenyl)picolinic acid** can be achieved through a convergent three-stage approach. The core of this strategy lies in a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

The overall synthetic scheme is as follows:

- Preparation of Key Intermediates:
  - Synthesis of methyl 6-chloropicolinate from 6-chloropicolinic acid.
  - Synthesis of (4-fluoro-3-methoxyphenyl)boronic acid from 2-chloro-6-fluoroanisole.
- Suzuki-Miyaura Cross-Coupling:
  - Palladium-catalyzed coupling of methyl 6-chloropicolinate and (4-fluoro-3-methoxyphenyl)boronic acid to yield methyl 6-(4-fluoro-3-methoxyphenyl)picolinate.
- Hydrolysis:
  - Saponification of the methyl ester to afford the final product, **6-(4-fluoro-3-methoxyphenyl)picolinic acid**.





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